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Compound of Interest

Compound Name: 3-Bromo-5-phenoxypyridine

Cat. No.: B1290746

Introduction

3-Bromo-5-phenoxypyridine is a heterocyclic compound of interest in medicinal chemistry
and materials science due to its unique electronic and structural properties. The synthesis of
this molecule typically involves the coupling of a dihalogenated pyridine derivative with a
phenolic compound. Understanding the spectroscopic characteristics of the final product in
relation to its precursors is crucial for reaction monitoring, quality control, and structural
confirmation. This guide provides a detailed spectroscopic comparison of 3-Bromo-5-
phenoxypyridine with its common precursors, 3,5-dibromopyridine and phenol, supported by
experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform
Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Bromo-5-phenoxypyridine
and its precursors. This data is essential for distinguishing the product from the starting
materials and for verifying the success of the synthesis.

Table 1: *H NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1290746?utm_src=pdf-interest
https://www.benchchem.com/product/b1290746?utm_src=pdf-body
https://www.benchchem.com/product/b1290746?utm_src=pdf-body
https://www.benchchem.com/product/b1290746?utm_src=pdf-body
https://www.benchchem.com/product/b1290746?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Compound

Chemical Shift (6, ppm) and Multiplicity

3-Bromo-5-phenoxypyridine

Data not available in the searched literature.

3,5-Dibromopyridine

8.61 (d, J=2.0 Hz, 2H), 8.15 (t, J=2.0 Hz, 1H) in

dioxane.[1]

Phenol

~7.4-6.8 (M, 5H, Ar-H), ~7.0-4.5 (br s, 1H, -OH).
(2]

Table 2: 13C NMR Spectroscopic Data

Compound

Chemical Shift (6, ppm)

3-Bromo-5-phenoxypyridine

Data not available in the searched literature.

3,5-Dibromopyridine

Specific shifts not detailed in search results, but

4 unique signals are expected due to symmetry.

Phenol

158.0 (C-OH), 132.3 (C-meta), 122.2 (C-para),
117.0 (C-ortho).[3]

Table 3: FT-IR Spectroscopic Data (cm—1)

Compound

Key Absorptions (cm~?)

3-Bromo-5-phenoxypyridine

Data not available in the searched literature.

3,5-Dibromopyridine

Characteristic peaks for C-H stretching of the
pyridine ring, C=N and C=C stretching, and C-Br

stretching.

Phenol

3550-3230 (broad, O-H stretch), 3100-3000
(aromatic C-H stretch), 1600-1440 (aromatic
C=C stretch), 1410-1310 and 1230-1140 (C-O
stretch).[4]

Table 4: Mass Spectrometry Data (Electron lonization)
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Compound Molecular lon (m/z) Key Fragment lons (m/z)

250/252 (M+, due to 7°Br/®1Br Fragmentation pattern not

3-Bromo-5-phenoxypyridine ) o
isotopes) detailed in search results.

235/237/239 (M*, due to two 156/158 ([M-Br]*), 76

3,5-Dibromopyridine )
Br isotopes).[5][6] ([CsHz2N]™).

66 ([M-COJ*), 65 (IM-CHOJ*).

Phenol 94 (M*).[7
e (ML e

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in
this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-de). Tetramethylsilane (TMS) was added as
an internal standard (O ppm).

o Data Acquisition: *H and 3C NMR spectra were recorded on a 300 or 400 MHz
spectrometer. For *H NMR, the spectral width was typically 0-12 ppm. For 33C NMR, the
spectral width was 0-200 ppm.

o Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and
the resulting spectra were phase and baseline corrected. Chemical shifts are reported in
parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For solid samples, a small amount of the compound was mixed with dry
potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a
thin film between two sodium chloride plates.

o Data Acquisition: FT-IR spectra were recorded on a spectrometer in the range of 4000-400
cm~1. A background spectrum of the KBr pellet or NaCl plates was acquired and subtracted
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from the sample spectrum.

o Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm™1).

Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC).

« lonization: Electron lonization (EI) was used, with an electron beam energy of 70 eV.

e Mass Analysis: The ions were accelerated and separated based on their mass-to-charge
ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

o Detection: The detector recorded the abundance of each ion, and the data was plotted as a
mass spectrum.

Visualizations
Synthesis of 3-Bromo-5-phenoxypyridine

The synthesis of 3-Bromo-5-phenoxypyridine from 3,5-dibromopyridine and phenol is
typically achieved through a nucleophilic aromatic substitution reaction, such as a Williamson
ether synthesis, often catalyzed by a base.

Reactants
Nucleophilic
3,5-Dibromopyridine Aromatic Substitution
( } < o
Phenol 3-Bromo-5-phenoxypyridine
. J

Base (e.g., K2CO3)
Solvent (e.g., DMF)
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Click to download full resolution via product page

Caption: Synthesis pathway for 3-Bromo-5-phenoxypyridine.

Spectroscopic Analysis Workflow

The characterization of the synthesized 3-Bromo-5-phenoxypyridine involves a series of
spectroscopic analyses to confirm its structure and purity.

Synthesized Product
(Crude 3-Bromo-5-phenoxypyridine)

Purification
(e.g., Column Chromatography)

Pure 3-Bromo-5-phenoxypyridine

Spectroscopic Analysis

(FT—IR Spectroscopy)

y \

Structure Confirmation

(NMR Spectroscopy

(tH, 13C) Mass Spectrometry)

and Purity Assessment

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 3-Bromo-5-phenoxypyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1290746?utm_src=pdf-body-img
https://www.benchchem.com/product/b1290746?utm_src=pdf-body
https://www.benchchem.com/product/b1290746?utm_src=pdf-body
https://www.benchchem.com/product/b1290746?utm_src=pdf-body-img
https://www.benchchem.com/product/b1290746?utm_src=pdf-body
https://www.benchchem.com/product/b1290746?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

References

1. 3,5-Dibromopyridine(625-92-3) 1H NMR spectrum [chemicalbook.com]

2. 1H proton nmr spectrum of phenol C6H60 C6H50H low/high resolution analysis
interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining
spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes
[docbrown.info]

3. researchgate.net [researchgate.net]

4. infrared spectrum of phenol C6H60 C6H50H prominent wavenumbers cm-1 detecting ?
functional groups present finger print for identification of phenol image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

5. 3,5-Dibromopyridine(625-92-3) 13C NMR [m.chemicalbook.com]
6. 3,5-Dibromopyridine [webbook.nist.gov]

7. mass spectrum of phenol C6H60 C6H50H fragmentation pattern of m/z m/e ions for
analysis and identification of phenol image diagram doc brown's advanced organic chemistry
revision notes [docbrown.info]

8. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [A Spectroscopic Comparison of 3-Bromo-5-
phenoxypyridine and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290746#spectroscopic-comparison-of-3-bromo-5-
phenoxypyridine-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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